molecular formula C44H51F3N5O9P B585673 N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide CAS No. 144253-90-7

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide

Katalognummer: B585673
CAS-Nummer: 144253-90-7
Molekulargewicht: 881.887
InChI-Schlüssel: WBARYSWSAVXEHP-CVHHHLGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly specialized nucleotide analog or prodrug derivative, as inferred from its structural features. Key components include:

  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A protective moiety commonly used in oligonucleotide synthesis to shield reactive hydroxyl groups during chemical modifications .
  • 2-cyanoethoxy-phosphoramidite group: A critical functional group in solid-phase DNA/RNA synthesis, enabling controlled phosphodiester bond formation .
  • Trifluoroacetamide group: Likely serves as a protective or solubilizing group for the amine functionality.

The compound’s stereochemistry (2R,4S,5R) and conjugated π-system (prop-2-enyl) further indicate precise target binding, possibly to viral polymerases or DNA repair enzymes.

Eigenschaften

IUPAC Name

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/b12-10+/t37-,38+,39+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBARYSWSAVXEHP-CVHHHLGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H51F3N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves the modification of deoxyuridine. The aminoallyl group is introduced at the 5-position of the deoxyuridine molecule. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in biomedical research.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various labeled oligonucleotides, which are used in a wide range of biochemical and molecular biology applications .

Wissenschaftliche Forschungsanwendungen

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is extensively used in scientific research, including:

Wirkmechanismus

The mechanism of action of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves its incorporation into oligonucleotides during synthesisThis modification enables the study of nucleic acid interactions and the development of diagnostic and therapeutic tools .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Scaffold Dependency : Compounds with identical backbones (e.g., OA vs. HG) show >80% mechanistic overlap, while divergent scaffolds (e.g., OA vs. GA) exhibit distinct pathways .

Functional Group Impact: The 2-cyanoethoxy-phosphoramidite group in the target compound suggests a role in prodrug activation or intracellular delivery, differing from non-nucleotide analogs .

Exceptions to Structural Similarity : Only ~20% of compounds with Tanimoto coefficients >0.85 share significant gene expression overlaps, highlighting context-dependent bioactivity .

Mechanistic Divergence in Structurally Similar Compounds

Case Study: Nucleotide Analogs vs. Terpenoids

  • Nucleotide Analogs (Target Compound) : Bind to polymerases or integrate into nucleic acids, causing chain termination. Activity depends on phosphoramidite activation and stereochemistry .
  • Terpenoids (OA/HG): Modulate lipid-soluble signaling pathways (e.g., NF-κB, TNFα) rather than nucleic acid interactions .

Phenotypic Profiling Limitations

Even structurally similar compounds can diverge in vivo. For example, GABA receptor ligands with identical scaffolds may target distinct neuronal subpopulations, leading to varied sedation effects .

Computational Predictions and Experimental Validation

  • QSAR Models : Predict ~70% accuracy for corrosion inhibitors with similar backbones but struggle with nucleotide analogs due to dynamic solvation effects .
  • ChemMapper : Identifies 3D-similar compounds (e.g., pyrimidine derivatives) but requires experimental validation to confirm target binding .

Biologische Aktivität

N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide (commonly referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.

The compound has a molecular formula of C42H52N4O6 and a molecular weight of approximately 708.885 g/mol. Its structural complexity arises from multiple functional groups that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.

In Vitro Studies

Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
K562 (Chronic Myelogenous Leukemia)10
DU145 (Prostate Cancer)0.01
HepG2 (Liver Cancer)15

These results indicate that the compound exhibits potent anti-proliferative activity against certain cancer cells, suggesting its potential as a chemotherapeutic agent.

Mechanistic Insights

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of mitochondrial function. Studies utilizing flow cytometry and Annexin V staining have shown increased rates of apoptotic cell death in treated cell populations compared to controls.

Case Studies

Case Study 1: Antitumor Activity
In a controlled study involving the administration of the compound to mice bearing xenograft tumors, significant tumor regression was observed compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth and induce apoptosis in vivo.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In models of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced edema and inflammatory marker levels, indicating its potential use in managing inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.